molecular formula C₁₇H₁₃D₃N₂O₃ B1162018 (R)-Licarbazepine Acetate-d3

(R)-Licarbazepine Acetate-d3

货号: B1162018
分子量: 299.34
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Licarbazepine Acetate-d3 is a deuterated analog of (R)-Licarbazepine Acetate, a chiral metabolite of the antiepileptic drug oxcarbazepine. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically at metabolically vulnerable positions, to enhance stability and alter pharmacokinetic properties. This compound is primarily utilized in research settings as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry, enabling precise measurement of licarbazepine derivatives in biological matrices . Its stereospecificity (R-configuration) and deuterium labeling distinguish it from non-deuterated forms and other stereoisomers like (S)-Licarbazepine Acetate.

属性

分子式

C₁₇H₁₃D₃N₂O₃

分子量

299.34

同义词

(10R)-10-(Acetyloxy)-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d3;  (R)-(+)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide-d3;  BIA 2-059-d3; 

产品来源

United States

相似化合物的比较

(R)-Licarbazepine Acetate vs. (R)-Licarbazepine Acetate-d3

The deuterated form exhibits enhanced metabolic stability due to the kinetic isotope effect, which slows cytochrome P450-mediated oxidation. While non-deuterated (R)-Licarbazepine Acetate is a pharmacologically active metabolite of oxcarbazepine, the deuterated variant is primarily analytical, lacking therapeutic applications .

(R)-Licarbazepine Acetate-d3 vs. (S)-Licarbazepine Acetate

The S-isomer is a minor metabolite of oxcarbazepine, with a plasma ratio of 4:1 (S:R) after oxcarbazepine administration . In contrast, (R)-Licarbazepine Acetate-d3 is synthetically engineered to isolate the R-configuration. The S-isomer is associated with lower receptor affinity and reduced antiepileptic efficacy, highlighting the importance of stereochemistry in pharmacological activity.

Comparison with Parent Drugs and Metabolites

Oxcarbazepine

Oxcarbazepine, a prodrug, is metabolized to both (R)- and (S)-licarbazepine. The R-isomer accounts for ~20% of total metabolites, while the S-isomer dominates (~80%) .

Eslicarbazepine Acetate

Eslicarbazepine acetate (a derivative of oxcarbazepine) preferentially metabolizes to the S-isomer (21:1 S:R ratio), contrasting with oxcarbazepine’s 4:1 ratio . This underscores the metabolic divergence between deuterated R-isomers and therapeutic S-isomer-focused drugs.

Deuterated vs. Non-Deuterated Standards

Deuterated internal standards like (R)-Licarbazepine Acetate-d3 are critical in mass spectrometry for minimizing matrix effects and improving quantification accuracy. For example, ethyl acetate-d3 and 2-phenylethyl acetate-d3 are similarly used in volatile compound analysis .

Key Data Tables

Table 1: Metabolic Ratios of Licarbazepine Isomers

Compound S:R Metabolite Ratio Primary Use Source
Oxcarbazepine 4:1 Antiepileptic therapy
Eslicarbazepine Acetate 21:1 Antiepileptic therapy
(R)-Licarbazepine Acetate-d3 N/A Analytical internal standard

Table 2: Pharmacokinetic and Commercial Comparison

Compound Deuterated? Half-Life (Estimated) Availability
(R)-Licarbazepine Acetate No ~8–12 hours Discontinued (research use)
(R)-Licarbazepine Acetate-d3 Yes Prolonged (data limited) Specialty suppliers (e.g., TRC)
Oxcarbazepine No ~8–10 hours FDA-approved (Trileptal®)

Research and Industrial Relevance

(R)-Licarbazepine Acetate-d3’s role in analytical chemistry is well-established, particularly in quantifying licarbazepine isomers in pharmacokinetic studies. Its discontinued commercial status in certain sizes (e.g., 1–25 mg) suggests niche applications, though deuterated analogs remain vital for precision in drug development. In contrast, non-deuterated derivatives like oxcarbazepine and eslicarbazepine dominate clinical use due to their therapeutic efficacy.

常见问题

Q. What analytical methods are recommended for validating the purity and isotopic integrity of (R)-Licarbazepine Acetate-d3?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm chemical purity (>95% as per HPLC standards) and isotopic enrichment. For deuterium verification, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H^2H-NMR) is critical to distinguish isotopic positions .
  • Include validation parameters such as linearity, precision, and limit of detection (LOD) per ICH guidelines. Cross-reference with literature on structurally similar deuterated compounds to optimize column selection and mobile phases .

Q. How should researchers design stability studies for (R)-Licarbazepine Acetate-d3 under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability testing at temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 6–12 months. Monitor degradation products via LC-MS and compare with non-deuterated analogs to assess isotopic effects on stability .
  • Document batch-specific storage recommendations (e.g., lyophilized vs. solution forms) and validate container compatibility (e.g., glass vs. polymer) to prevent leaching .

Q. What are the key considerations for synthesizing (R)-Licarbazepine Acetate-d3 with high enantiomeric excess?

Methodological Answer:

  • Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) or enzymatic resolution to ensure stereochemical fidelity. Use chiral stationary phase HPLC to quantify enantiomeric excess (>98%) and confirm absence of racemization during deuterium incorporation steps .
  • Compare synthetic yields and enantioselectivity with non-deuterated analogs to evaluate isotopic effects on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for (R)-Licarbazepine Acetate-d3?

Methodological Answer:

  • Conduct interspecies comparisons (e.g., human vs. rodent hepatocytes) to identify species-specific metabolic pathways. Use deuterium isotope effects (DIE) analysis to assess whether deuteration alters CYP450-mediated oxidation rates .
  • Reconcile discrepancies by validating in vitro-in vivo extrapolation (IVIVE) models with pharmacokinetic (PK) data, focusing on AUC and clearance parameters .

Q. What experimental strategies are effective for elucidating the impact of deuteration on (R)-Licarbazepine Acetate’s pharmacodynamic (PD) profile?

Methodological Answer:

  • Design head-to-head studies comparing deuterated and non-deuterated forms in target engagement assays (e.g., sodium channel binding assays). Quantify differences in IC50_{50} values and residence times using radioligand displacement techniques .
  • Integrate molecular dynamics simulations to predict deuterium-induced conformational changes in drug-target interactions .

Q. How should researchers address limitations in detecting low-abundance metabolites of (R)-Licarbazepine Acetate-d3 in complex biological matrices?

Methodological Answer:

  • Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify minor metabolites. Use stable isotope labeling (SIL) internal standards to correct for matrix effects and ionization efficiency .
  • Validate findings against synthetic metabolite standards and cross-check fragmentation patterns with literature on analogous deuterated drugs .

Q. What methodologies are recommended for assessing the long-term neurotoxicological effects of (R)-Licarbazepine Acetate-d3 in preclinical models?

Methodological Answer:

  • Implement longitudinal behavioral assays (e.g., Morris water maze for cognitive function) combined with histopathological analysis of brain tissues. Use deuterium-specific imaging techniques (e.g., MALDI-TOF) to track compound distribution and metabolite accumulation .
  • Compare results with non-deuterated controls to isolate isotopic contributions to toxicity .

Data Management & Interpretation

Q. How can researchers ensure reproducibility when analyzing contradictory PK/PD data across studies?

Methodological Answer:

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish raw datasets (e.g., mass spectra, chromatograms) in repositories like Zenodo or Figshare to enable independent validation .
  • Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal strain differences) and apply mixed-effects models to account for inter-study variability .

Q. What statistical approaches are optimal for handling small-sample-size studies involving (R)-Licarbazepine Acetate-d3?

Methodological Answer:

  • Use Bayesian statistics to incorporate prior knowledge (e.g., pharmacokinetic parameters from non-deuterated analogs) and mitigate low statistical power. Apply bootstrapping to estimate confidence intervals for AUC and Cmax_{max} .
  • Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values to avoid Type II errors .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in open-data sharing for (R)-Licarbazepine Acetate-d3 studies?

Methodological Answer:

  • Anonymize patient-derived data (e.g., genomic or clinical trial data) using tiered access controls. Adhere to GDPR and HIPAA guidelines when publishing datasets containing identifiable information .
  • Include metadata detailing deuterium labeling protocols and analytical validation steps to ensure replicability without compromising proprietary synthesis methods .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。